molecular formula C10H14N2 B023014 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 32900-36-0

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Numéro de catalogue B023014
Numéro CAS: 32900-36-0
Poids moléculaire: 162.23 g/mol
Clé InChI: QTUHHZFSIDSGRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 32900-36-0 . It has a molecular weight of 162.23 . The IUPAC name for this compound is 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is 1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

As mentioned in the description, “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a liquid at room temperature . It has a molecular weight of 162.23 .

Applications De Recherche Scientifique

Anti-Cancer Activity

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: derivatives have been explored for their potential anti-cancer properties. Research has shown that introducing certain functional groups to the benzodiazepine core can result in compounds with moderate to excellent antiproliferative activity against various cancer cell lines . These studies involve molecular docking and dynamics simulations to understand the interaction between the compounds and their target receptors, providing insights into the design of new anti-cancer agents.

Neuroprotective Effects

Some derivatives of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been studied for their neuroprotective effects. These compounds may protect neuronal cells from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases .

Obesity and Metabolic Studies

Recent studies have investigated the role of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives in obesity and metabolic-related conditions. The findings suggest a complex relationship between these compounds and body mass index (BMI), indicating potential applications in understanding and treating obesity-related complications .

Chemical Structure Analysis

The chemical structure and properties of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are crucial for its applications in various fields. Detailed analysis of its molecular weight, formula, and spectral data can provide valuable information for researchers working with this compound .

Scaffold for Drug Development

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: serves as a scaffold for the development of various pharmacological agents. Its structure can be modified to enhance its activity and specificity for certain receptors, leading to the creation of new drugs with targeted therapeutic effects .

Antiproliferative Effect Against Leukemia Cells

Derivatives of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been shown to have a noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells, which could lead to new treatments for this type of cancer .

Interaction with CNS Receptors

The interaction of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives with central nervous system (CNS) receptors is significant for their effects on various neurological functions. Understanding these interactions is key to developing drugs that can effectively treat disorders related to the CNS .

Safety and Hazards

The safety information for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and several precautionary statements are provided, including recommendations for handling and storage .

Propriétés

IUPAC Name

5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUHHZFSIDSGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474811
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

CAS RN

32900-36-0
Record name 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from Example 18A (1.7 g, 9.65 mmol) was reduced with lithium aluminium hydride according to the procedure in Example 15A; yield 1.34 g (86%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
Reactant of Route 5
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.